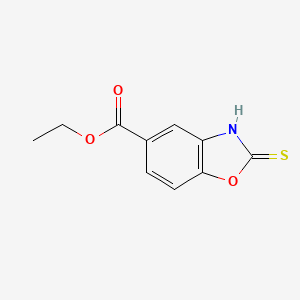

5-Ethoxycarbonyl-2-mercaptobenzoxazole

Description

Significance of Benzoxazole (B165842) Scaffolds in Contemporary Chemical Research

Benzoxazoles are bicyclic aromatic compounds formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring. This planar structure is a key feature in a wide array of natural products, pharmaceuticals, and functional materials. researchgate.net The significance of the benzoxazole scaffold in modern chemical research, particularly in medicinal chemistry, is well-established due to the diverse pharmacological activities exhibited by its derivatives. nih.gov

Researchers have successfully incorporated the benzoxazole nucleus into molecules designed to act as antimicrobial, anticancer, anti-inflammatory, antiviral, analgesic, and anticonvulsant agents. rsc.orgrdd.edu.iq The versatility of the benzoxazole core allows for substitutions at various positions, primarily the 2- and 5-positions, which significantly influences the molecule's biological activity by altering its electronic properties, lipophilicity, and steric interactions with biological targets. researchgate.net This structural adaptability makes benzoxazoles a favored scaffold for the rational design of new bioactive molecules. rsc.org The broad spectrum of applications has cemented the benzoxazole framework as a cornerstone in the discovery of novel therapeutic agents. nih.gov

Table 1: Examples of Biological Activities Associated with Benzoxazole Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer / Antitumor | researchgate.net |

| Antimicrobial | rdd.edu.iq |

| Anti-inflammatory | rdd.edu.iqnih.gov |

| Antiviral | rsc.org |

| Analgesic | rdd.edu.iq |

Strategic Importance of 5-Ethoxycarbonyl-2-mercaptobenzoxazole as a Chemical Building Block

This compound is a bifunctional molecule of considerable strategic importance in synthetic organic chemistry. Its value as a chemical building block, or synthon, stems from the distinct reactivity of its two functional groups: the mercapto (-SH) group at the 2-position and the ethoxycarbonyl (-COOEt) group at the 5-position.

The 2-mercapto group is a potent nucleophile, making it an ideal handle for introducing a wide variety of substituents through S-alkylation or S-acylation reactions. nih.govnih.gov A common and illustrative reaction is the S-alkylation of 2-mercaptobenzoxazole (B50546) with halo-esters, such as ethyl chloroacetate (B1199739), in the presence of a base. nih.govtandfonline.com This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the sulfur atom attacks the electrophilic carbon of the halo-ester, displacing the halide and forming a thioether linkage. chemmethod.com This straightforward reaction is a gateway to producing numerous intermediates, such as ethyl 2-(benzoxazol-2-ylthio)acetate, which can be further modified. tandfonline.com

The ethoxycarbonyl group, an ester, located on the benzene ring at the 5-position, serves several key roles. It acts as an electron-withdrawing group, which can influence the reactivity of the entire benzoxazole system. Furthermore, the ester itself is a versatile functional group that can be readily transformed. It can be hydrolyzed to the corresponding carboxylic acid, which opens up another avenue for derivatization, such as amide bond formation. Alternatively, it can be converted into other functional groups, providing a secondary point for molecular elaboration. The combination of these two reactive sites on a single, stable heterocyclic core makes this compound a highly valuable intermediate for constructing complex molecules with tailored properties.

Overview of Research Trajectories for Mercapto- and Ester-Functionalized Benzoxazoles

Current research involving mercapto- and ester-functionalized benzoxazoles is largely driven by the pursuit of new therapeutic agents. The primary research trajectory involves using 2-mercaptobenzoxazole and its derivatives as platforms for synthesizing libraries of novel compounds for biological screening. researchgate.net

A prevalent strategy begins with the alkylation of the 2-mercapto group with an ester-containing moiety, typically ethyl chloroacetate, to yield an intermediate like ethyl 2-(benzoxazol-2-ylthio)acetate. nih.gov This ester is frequently not the final target but serves as a precursor to a more reactive species. A common subsequent step is hydrazinolysis, where the ethyl ester is treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetohydrazide. nih.govtandfonline.com This 2-(benzoxazol-2-ylthio)acetohydrazide is a crucial intermediate, as the terminal hydrazide group can be readily condensed with a variety of aldehydes and ketones to form Schiff bases (hydrazones). tandfonline.com

These Schiff bases can then be cyclized with reagents like thioglycolic acid or chloroacetyl chloride to generate more complex heterocyclic systems, such as thiazolidinones and azetidinones, respectively. tandfonline.comtandfonline.com Each of these new derivatives, bearing the core benzoxazole structure, is then evaluated for a range of biological activities. Studies have shown that compounds derived from these synthetic pathways exhibit significant potential as antimicrobial, anti-inflammatory, and anticancer agents. nih.govnih.govtandfonline.com This modular approach, starting from a simple mercapto-functionalized benzoxazole and utilizing an ester as a key linking and activating group, represents a robust and productive trajectory in modern medicinal chemistry research.

Table 2: Common Synthetic Transformations of 2-Mercaptobenzoxazole Derivatives

| Starting Material | Reagent(s) | Intermediate/Product | Application Focus | Reference(s) |

|---|---|---|---|---|

| 2-Mercaptobenzoxazole | Ethyl chloroacetate, K₂CO₃ | Ethyl 2-(benzoxazol-2-ylthio)acetate | Intermediate for further synthesis | nih.govtandfonline.com |

| Ethyl 2-(benzoxazol-2-ylthio)acetate | Hydrazine hydrate | 2-(Benzoxazol-2-ylthio)acetohydrazide | Intermediate for Schiff bases | nih.govtandfonline.com |

| 2-(Benzoxazol-2-ylthio)acetohydrazide | Aromatic aldehydes | Schiff base derivatives | Bioactivity screening | tandfonline.com |

| Schiff base derivatives | Thioglycolic acid | Thiazolidinone derivatives | Antimicrobial, Anti-inflammatory | rdd.edu.iqtandfonline.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-sulfanylidene-3H-1,3-benzoxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-2-13-9(12)6-3-4-8-7(5-6)11-10(15)14-8/h3-5H,2H2,1H3,(H,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZZZWFZFUQPBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)OC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Ethoxycarbonyl 2 Mercaptobenzoxazole

Historical Development of Benzoxazole (B165842) Synthesis Pathways

The history of benzoxazole synthesis is rooted in the advancement of heterocyclic chemistry, dating back to the 19th century. globalresearchonline.net Early methods primarily relied on the condensation of ortho-aminophenols with various reagents. One of the most fundamental and enduring methods is the reaction of an o-aminophenol with a carboxylic acid or its derivatives (such as acid chlorides or anhydrides), typically in the presence of a dehydrating agent like polyphosphoric acid (PPA) or at high temperatures. ijpbs.com

Another classic approach involves the reaction of o-aminophenols with aldehydes, followed by an oxidative cyclization step. ijpbs.com Over the decades, numerous reagents and catalysts have been developed to improve the efficiency and scope of these reactions. The introduction of transition-metal catalysts, for example, enabled new pathways for C-H functionalization and cross-coupling reactions to construct the benzoxazole core. organic-chemistry.org The condensation of o-aminophenol with carbon disulfide in the presence of a strong base, such as potassium hydroxide (B78521), emerged as a direct and efficient route to produce 2-mercaptobenzoxazole (B50546), a crucial parent compound for many derivatives. globalresearchonline.net This historical progression has laid the groundwork for more sophisticated and targeted syntheses, including that of 5-Ethoxycarbonyl-2-mercaptobenzoxazole.

Targeted Synthetic Routes to this compound

The synthesis of this compound is a multi-step process that requires careful selection of precursors and precise control over reaction conditions to achieve the desired substitution pattern on the benzoxazole core.

The primary precursor for the targeted synthesis is a substituted o-aminophenol that already contains the ethoxycarbonyl group at the desired position. The key starting material is ethyl 4-amino-3-hydroxybenzoate .

The preparation of this precursor typically begins with a commercially available nitrophenol, such as ethyl 3-hydroxy-4-nitrobenzoate . The synthesis involves the following steps:

Nitration: A substituted phenol (B47542) is nitrated to introduce a nitro group ortho to the hydroxyl group.

Esterification: The carboxylic acid group is converted to an ethyl ester.

Reduction: The crucial step is the reduction of the nitro group to an amino group. This is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction using agents like tin(II) chloride in an acidic medium.

The other essential reagent for this synthesis is a source for the thiocarbonyl group needed to form the 2-mercapto functionality. Carbon disulfide (CS₂) is the most common and effective reagent for this transformation.

The core of the synthesis is the cyclocondensation reaction to form the benzoxazole ring. This is achieved by reacting ethyl 4-amino-3-hydroxybenzoate with carbon disulfide in the presence of a base.

The reaction proceeds as follows:

Dithiocarbamate (B8719985) Formation: The amino group of the o-aminophenol derivative performs a nucleophilic attack on the carbon atom of carbon disulfide. In the presence of a base like potassium hydroxide (KOH), this forms a dithiocarbamate salt intermediate.

Intramolecular Cyclization: The adjacent hydroxyl group then acts as a nucleophile, attacking the thiocarbonyl carbon of the dithiocarbamate.

Dehydration/Elimination: An intramolecular cyclization occurs, followed by the elimination of a water molecule and hydrogen sulfide (B99878), leading to the formation of the stable, aromatic this compound ring system.

The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695), and may require heating under reflux to proceed to completion.

Table 1: Typical Reaction Conditions for Cyclization

| Parameter | Condition | Purpose |

| Solvent | Ethanol | Dissolves reactants and facilitates the reaction. |

| Base | Potassium Hydroxide (KOH) | Catalyzes the formation of the dithiocarbamate intermediate. |

| Thiocarbonyl Source | Carbon Disulfide (CS₂) | Provides the C=S group for the 2-mercapto functionality. |

| Temperature | 70-80°C (Reflux) | Provides activation energy for the cyclization and dehydration steps. |

| Reaction Time | 4-8 hours | To ensure the reaction proceeds to completion. |

The synthetic strategy is designed to incorporate the required functional groups through the precursors and the cyclization reaction itself.

Ethoxycarbonyl Group (-COOEt): This functionality is introduced at the beginning of the synthetic sequence and is present on the key precursor, ethyl 4-amino-3-hydroxybenzoate. Its presence is maintained throughout the cyclization process.

Mercapto Group (-SH): The mercapto group is introduced during the cyclization step through the reaction with carbon disulfide. The resulting product exists in a tautomeric equilibrium between the thiol form (2-mercaptobenzoxazole) and the thione form (benzoxazole-2(3H)-thione). The thione form is generally considered to be the more stable tautomer in the solid state.

Optimizing the synthesis of this compound is critical for laboratory-scale production to maximize yield and ensure high purity, which is essential for subsequent applications or characterization. Key parameters can be adjusted and monitored. nih.gov

Stoichiometry: Varying the molar ratios of the reactants (ethyl 4-amino-3-hydroxybenzoate, KOH, and CS₂) can significantly impact the reaction outcome. An excess of carbon disulfide is often used to drive the reaction forward, but too much can lead to side products.

Base Concentration: The concentration and type of base can affect the rate of reaction and the formation of byproducts. Stronger bases might accelerate the reaction but could also promote undesired side reactions.

Temperature and Time: The reaction temperature and duration are crucial. While higher temperatures can increase the reaction rate, they may also lead to decomposition. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) helps determine the optimal reaction time.

Solvent Choice: While ethanol is common, exploring other polar solvents could influence reactant solubility and reaction kinetics, potentially improving the yield.

Purification Method: Post-synthesis purification is vital. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a standard method to obtain the product in high purity. Column chromatography can be used for more rigorous purification if needed.

Table 2: Example of Optimization Parameters

| Experiment | Base (equivalents) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 1.1 | 60 | 8 | 75 | 92 |

| 2 | 1.5 | 60 | 8 | 82 | 94 |

| 3 | 1.5 | 80 | 4 | 88 | 97 |

| 4 | 2.0 | 80 | 4 | 85 | 95 |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. Several green chemistry principles can be applied to the synthesis of benzoxazoles, including the target compound. jetir.org

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives is a key strategy. Water has been successfully used as a solvent for the synthesis of some benzoxazole-2-thiol derivatives, often in the presence of a suitable catalyst. orgchemres.org Ethanol, which is used in the traditional synthesis, is considered a relatively green solvent as it is bio-based.

Catalysis: The use of reusable or heterogeneous catalysts can simplify product purification and reduce waste. For benzoxazole synthesis in general, catalysts like samarium triflate and copper(II) oxide nanoparticles have been shown to be effective and recyclable. organic-chemistry.org

Energy Efficiency: Alternative energy sources, such as microwave irradiation, can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved yields. researchgate.net

Atom Economy: The described condensation reaction is relatively atom-economical, as the primary byproducts are water and hydrogen sulfide. Designing pathways that maximize the incorporation of all reactant atoms into the final product is a core tenet of green chemistry.

By integrating these approaches, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Solvent-Free and Catalytic Methods

The primary and most established route to synthesizing the 2-mercaptobenzoxazole scaffold involves the reaction of a corresponding 2-aminophenol (B121084) with a carbon disulfide source. For this compound, the specific starting material required is ethyl 4-amino-3-hydroxybenzoate.

This reaction is typically catalyzed by a strong base, such as potassium hydroxide or sodium hydroxide, in an alcoholic solvent. The base facilitates the reaction with carbon disulfide to form a dithiocarbamate intermediate, which subsequently undergoes intramolecular cyclization with the elimination of water to yield the benzoxazole ring.

Recent advancements in synthetic chemistry have explored methods that reduce or eliminate the need for volatile organic solvents, aligning with the principles of green chemistry. While specific solvent-free methods for this compound are not extensively detailed in dedicated literature, analogous solvent-free syntheses for related heterocyclic compounds have been reported. For instance, the synthesis of benzimidazoles has been achieved using natural clay and infrared irradiation under solvent-free conditions, suggesting a potential pathway for greener synthesis of benzoxazole derivatives. researchgate.net

The conventional base-catalyzed method remains highly effective, with research focusing on optimizing reaction conditions to maximize yield and purity. The general scheme for this catalytic synthesis is presented below:

Reaction Scheme: Ethyl 4-amino-3-hydroxybenzoate + Carbon Disulfide --(KOH/Ethanol)--> this compound + Water + Potassium salts

The catalyst (potassium hydroxide) plays a crucial role in deprotonating the reactants and facilitating the cyclization step. The choice of solvent, typically ethanol, is due to its ability to dissolve the reactants and its relatively low environmental impact compared to other organic solvents.

Table 1: Overview of Catalytic Synthesis Parameters for 2-Mercaptobenzoxazole Analogs

| Parameter | Condition/Reagent | Role/Observation | Source |

|---|---|---|---|

| Starting Material | Substituted 2-Aminophenol | The precursor that determines the final substitution pattern on the benzene (B151609) ring. | google.com |

| Reagent | Carbon Disulfide / Alkali Metal Trithiocarbonate | Provides the C=S (thiocarbonyl) group for the heterocycle. | google.comtjpsj.org |

| Catalyst | Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH) | Base catalyst essential for the formation of the intermediate and subsequent cyclization. | tjpsj.org |

| Solvent | Ethanol / Aqueous Solution | A medium for the reaction; aqueous solutions are used with trithiocarbonates. | google.comtjpsj.org |

| Temperature | Reflux | Elevated temperature is typically required to drive the reaction to completion. | nih.gov |

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com High atom economy indicates that fewer atoms are wasted as byproducts.

The synthesis of this compound from ethyl 4-amino-3-hydroxybenzoate and carbon disulfide can be analyzed for its atom economy. The balanced chemical equation for the cyclization, excluding the base and considering the formation of hydrogen sulfide as the primary byproduct before neutralization, is:

C₉H₁₁NO₃ (ethyl 4-amino-3-hydroxybenzoate) + CS₂ → C₁₀H₉NO₃S (this compound) + H₂S

The percent atom economy (% AE) is calculated as follows: % AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Compound | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Ethyl 4-amino-3-hydroxybenzoate | C₉H₁₁NO₃ | 181.19 | Reactant |

| Carbon Disulfide | CS₂ | 76.13 | Reactant |

| Total Reactant Mass | 257.32 | ||

| This compound | C₁₀H₉NO₃S | 223.25 | Desired Product |

| Hydrogen Sulfide | H₂S | 34.08 | Byproduct |

| Atom Economy (%) | 86.76% | (223.25 / 257.32) * 100 |

An atom economy of 86.76% is relatively high for the synthesis of a specialized fine chemical, indicating that a large proportion of the reactant atoms are incorporated into the final product structure.

Reaction efficiency is also measured by the chemical yield, which is the actual amount of product obtained compared to the theoretical maximum. Syntheses for analogous compounds, such as 6-chloro-2-mercaptobenzoxazole from 5-chloro-2-aminophenol and sodium trithiocarbonate, have been reported with yields as high as 96%. google.com Such high yields demonstrate the efficiency of this synthetic pathway. The optimization of reaction parameters like temperature and time is crucial for maximizing these yields. google.comnih.gov For instance, in related preparations, reacting at 150°C can reduce the reaction time to under an hour while still achieving a 90% yield. google.com

Chemical Reactivity and Derivatization of 5 Ethoxycarbonyl 2 Mercaptobenzoxazole

Reactivity of the Mercapto Group (-SH)

The mercapto group is the most reactive site on the 5-Ethoxycarbonyl-2-mercaptobenzoxazole molecule. It exists in tautomeric equilibrium with its thione form, 5-ethoxycarbonylbenzoxazole-2(3H)-thione, with the thione form generally predominating under standard conditions. smolecule.com The reactivity of this group is characteristic of thiols, involving the nucleophilic sulfur atom and the acidic thiol proton.

One of the fundamental reactions involving the mercapto group is thiol-disulfide exchange. This reaction proceeds via a nucleophilic attack of a thiolate anion on a disulfide bond. nih.govresearchgate.net In the context of this compound, its thiolate, formed under basic conditions, can react with a disulfide (R-S-S-R'), leading to the formation of a new, mixed disulfide and a new thiolate. nih.gov

The nucleophilic sulfur atom of the mercapto group readily participates in alkylation and acylation reactions. These reactions are common methods for synthesizing various S-substituted benzoxazole (B165842) derivatives. researchgate.net

Alkylation involves the reaction of this compound with alkyl halides (e.g., alkyl chlorides, bromides, or iodides) or other alkylating agents, typically in the presence of a base to deprotonate the thiol. researchgate.netresearchgate.net This results in the formation of a thioether linkage. For example, reaction with ethyl bromoacetate (B1195939) would yield the corresponding S-substituted ester derivative. researchgate.net

Acylation occurs when the compound reacts with acylating agents such as acyl chlorides or acid anhydrides. researchgate.net This reaction also typically requires a base and results in the formation of a thioester. These thioesters can serve as important intermediates in further synthetic transformations. Research on the related 2-mercaptobenzoxazole (B50546) has shown its utility in reacting with agents like chloroformic acid to form S-carboxylated derivatives. nih.gov

| Reaction Type | Reagent | Product Class | General Structure of Product |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Thioether | Benzoxazole-S-R |

| Alkylation | Ethyl Bromoacetate | S-substituted ester | Benzoxazole-S-CH₂COOEt |

| Acylation | Acyl Chloride (R-COCl) | Thioester | Benzoxazole-S-CO-R |

| Acylation | Benzoyl Chloride | S-Benzoyl Thioester | Benzoxazole-S-CO-Ph |

The sulfur atom in the mercapto group can exist in several oxidation states, leading to a variety of derivatives. Mild oxidation of 2-mercaptobenzoxazole derivatives, often with agents like hydrogen peroxide or iodine, typically results in the formation of a disulfide-bridged dimer (a bis(benzoxazol-2-yl) disulfide). smolecule.com This reaction involves the coupling of two thiol molecules.

Further oxidation can lead to higher oxidation states of sulfur. Analogous to the oxidation of other thiols like cysteine, the mercapto group can be progressively oxidized to form:

Sulfenic acid (Benzoxazole-SOH)

Sulfinic acid (Benzoxazole-SO₂H)

Sulfonic acid (Benzoxazole-SO₃H) researchgate.net

These transformations require increasingly strong oxidizing conditions. The resulting sulfonic acids are highly water-soluble and possess strong acidic properties.

Reactivity of the Ethoxycarbonyl Group (-COOEt)

The ethoxycarbonyl group is an ester functional group that is less reactive than the mercapto group. Its chemistry primarily involves nucleophilic acyl substitution at the carbonyl carbon. These reactions allow for the modification of the ester into other functional groups, such as carboxylic acids and amides.

The ethoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. researchgate.net

Acid-catalyzed hydrolysis: This is a reversible reaction carried out in the presence of a strong acid (e.g., HCl, H₂SO₄) and excess water.

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction using a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the free carboxylic acid.

In addition to hydrolysis, the ethoxycarbonyl group can undergo transesterification . This reaction involves heating the ester in the presence of a different alcohol and an acid or base catalyst, resulting in the exchange of the ethoxy group for a new alkoxy group.

Direct conversion of the ethoxycarbonyl ester to an amide is possible but often inefficient. A more common and effective route involves a two-step process: first, the hydrolysis of the ester to the carboxylic acid as described above, followed by an amidation reaction. bohrium.com

The resulting 2-mercaptobenzoxazole-5-carboxylic acid can then be coupled with an amine to form an amide bond. This reaction typically requires the use of a coupling reagent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. bachem.com This methodology is central to peptide synthesis, where amino acids are sequentially linked. uniurb.ituni-kiel.de The activation of the carboxyl group is achieved by converting it into a more reactive intermediate, such as an active ester or an acid anhydride. omicsonline.orgresearchgate.net

A wide variety of modern coupling reagents are available to facilitate this transformation efficiently and with minimal side reactions, such as racemization.

| Reagent Abbreviation | Full Name | Activator Class |

|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Carbodiimide |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium/Uronium Salt |

This two-step sequence provides a versatile pathway to a wide array of amide derivatives of 5-carboxy-2-mercaptobenzoxazole, which can be valuable for various applications in medicinal and materials chemistry.

Reduction Reactions

The selective reduction of the ethoxycarbonyl group at the C-5 position of this compound presents a chemo-selective challenge due to the presence of other reducible functionalities, namely the thione group. Standard reducing agents exhibit different reactivities towards these groups.

Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the ester to a primary alcohol (5-hydroxymethyl-2-mercaptobenzoxazole). However, LiAlH₄ is a powerful and often unselective reducing agent that may also interact with the thione group.

Conversely, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent generally used for aldehydes and ketones. It is typically unreactive towards esters under standard conditions. The reduced electrophilicity of the ester's carbonyl carbon, especially when attached to an aromatic system, makes it resistant to NaBH₄. However, the reactivity of NaBH₄ can be enhanced by using it in conjunction with a Lewis acid or in specific solvent systems like refluxing methanol (B129727) or ethanol (B145695), which could potentially achieve the reduction of the ester. The chemoselectivity of such systems would need to be carefully evaluated to prevent undesired reactions at the thione moiety.

Table 1: Comparison of Reducing Agents for the Ethoxycarbonyl Group

| Reducing Agent | Reactivity with Esters | Potential Side Reactions on Substrate |

| Lithium Aluminum Hydride (LiAlH₄) | High | Potential reduction of the thione group |

| Sodium Borohydride (NaBH₄) | Low (standard conditions) | Generally low, but may react under harsh conditions |

| NaBH₄ + Lewis Acid (e.g., LiCl) | Moderate to High | Increased potential for side reactions |

Reactivity of the Benzoxazole Heterocycle

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is significantly influenced by the electronic properties of the existing substituents. The benzoxazole ring itself is relatively electron-poor, which deactivates it towards electrophilic attack compared to benzene.

The two key substituents exert strong, opposing directing effects:

5-Ethoxycarbonyl Group (-COOEt): This group is strongly electron-withdrawing through both inductive and resonance effects. Consequently, it acts as a deactivating group and a meta-director. libretexts.orgnumberanalytics.com It will direct incoming electrophiles to the C-4 and C-6 positions.

2-Thione/Mercapto Group: This group's influence is more complex. As a thione, the C=S bond is electron-withdrawing. The entire 2-mercaptobenzoxazole moiety deactivates the fused benzene ring.

The combination of these two deactivating groups makes electrophilic aromatic substitution on this molecule challenging, requiring harsh reaction conditions. If a reaction were to proceed, the substitution pattern would be dictated by the directing effects of both groups. The ethoxycarbonyl group strongly directs meta (to C-4 and C-6), making these the most likely, albeit difficult, positions for electrophilic attack.

Nucleophilic Attack and Ring Opening Considerations

The C-2 position of the benzoxazole ring is an electrophilic center, susceptible to nucleophilic attack. In this compound, this position is occupied by the thione group, which enhances its electrophilicity. Strong nucleophiles can attack the C-2 carbon, leading to the cleavage and opening of the oxazole (B20620) ring. rsc.org

For instance, reaction with primary or secondary amines can initiate a ring-opening sequence. The nucleophilic amine attacks the thiocarbonyl carbon, breaking the C-O bond of the heterocycle to form an N-(2-hydroxyphenyl)thiourea derivative. This transformation provides a route to entirely different molecular scaffolds from the benzoxazole precursor. The viability and rate of this ring-opening are dependent on the nucleophilicity of the attacking species and the reaction conditions, such as temperature and solvent.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While direct C-H activation at the C-2 position is a common strategy for functionalizing benzoxazoles, this position is substituted in the target molecule. nih.gov Therefore, cross-coupling strategies must target the C-H bonds of the fused benzene ring (positions C-4, C-6, and C-7).

Achieving regioselectivity in the C-H functionalization of the benzene portion of the molecule is a significant challenge. researchgate.net It often requires the use of a directing group that can coordinate to the palladium catalyst and deliver it to a specific proximal C-H bond. nih.gov Without such a directing element, a mixture of products would be expected. Potential strategies could involve installing a temporary directing group or exploiting the inherent electronic biases of the ring, although the strong deactivation by the existing substituents makes C-H activation inherently difficult.

Table 2: Potential Sites for Palladium-Catalyzed C-H Activation

| Position | Steric Accessibility | Electronic Bias | Comments |

| C-4 | Accessible | Adjacent to the electron-withdrawing ester group. | A potential site for functionalization, possibly influenced by directing groups. |

| C-6 | Accessible | Meta to the ester group. | Another potential site for functionalization. |

| C-7 | Accessible | Less electronically biased by the C-5 ester. | May require specific directing groups to achieve selectivity. |

Multi-Functionalization Strategies and Chemo-Selectivity

The presence of three distinct reactive sites—the thione/thiol group, the ester, and the aromatic ring—allows for complex, multi-step functionalization, provided that chemo-selectivity can be controlled.

S-Functionalization: The sulfur atom is a soft nucleophile and can be selectively targeted with soft electrophiles. Alkylation with alkyl halides is a common reaction, proceeding under basic conditions to yield 2-(alkylthio)benzoxazole derivatives. This reaction is typically highly selective for the sulfur atom, leaving the ester and aromatic ring untouched. researchgate.net

Ester Manipulation: The ethoxycarbonyl group can be hydrolyzed to a carboxylic acid under basic or acidic conditions, or reduced to an alcohol as discussed previously. These transformations would typically be performed after any sulfur-specific reactions if the S-alkylation reagents are base-sensitive.

Aromatic Ring Functionalization: Subsequent to modifications at the sulfur and ester positions, the aromatic ring could be targeted for functionalization, for example, through palladium-catalyzed C-H activation.

A logical synthetic strategy would involve protecting or modifying the most reactive sites first. For example, a synthetic sequence could begin with the S-alkylation of the mercapto group. The resulting 2-(alkylthio) substituent is electronically different from the thione and would alter the reactivity of the ring in subsequent steps. Following this, the ester could be selectively reduced. Finally, with the other two functional groups transformed, conditions for C-H functionalization on the aromatic ring could be explored. The choice of reagents and the sequence of steps are critical for achieving the desired chemo-selective outcome.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of each atom.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information about the number and types of hydrogen and carbon atoms present in 5-Ethoxycarbonyl-2-mercaptobenzoxazole.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzoxazole (B165842) ring and the ethoxycarbonyl group. The aromatic protons on the benzoxazole ring typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic system. The chemical shifts and coupling patterns of these protons would provide information about their relative positions. The ethyl group of the ethoxycarbonyl substituent would give rise to a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group attached to an electron-withdrawing group.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the ester is expected to be the most downfield signal (around δ 160-170 ppm). The carbons of the benzoxazole ring would appear in the aromatic region (δ 110-160 ppm), while the methylene and methyl carbons of the ethyl group would be found in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Benzoxazole Ring Protons | 7.0 - 8.0 (multiplets) | 110 - 160 |

| -OCH₂CH₃ (Methylene) | ~4.3 (quartet) | ~61 |

| -OCH₂CH₃ (Methyl) | ~1.3 (triplet) | ~14 |

| C=O (Carbonyl) | - | 160 - 170 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and structures.

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between different nuclei. sdsu.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the coupled aromatic protons on the benzoxazole ring and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and hydrogen atoms. researchgate.net This would definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. researchgate.net HMBC is crucial for establishing the connectivity of the entire molecule. For example, it would show a correlation between the methylene protons of the ethyl group and the carbonyl carbon, confirming the ester functionality. It would also show correlations between the aromatic protons and the carbons of the benzoxazole ring, helping to confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This can provide information about the conformation and stereochemistry of the molecule.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. esisresearch.org The absorption of specific frequencies of light corresponds to the vibrations of particular functional groups.

The presence of the mercapto (or thione) and ethoxycarbonyl groups gives rise to characteristic bands in the IR and Raman spectra. The C=S (thione) stretching vibration is typically observed in the region of 1250-1020 cm⁻¹. atlantis-press.com The ethoxycarbonyl group is characterized by a strong C=O (carbonyl) stretching band, usually appearing around 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester would also be present.

The benzoxazole ring system has a set of characteristic vibrational modes. The C=N stretching vibration is expected in the range of 1672–1566 cm⁻¹. esisresearch.org The C-O-C stretching vibrations of the oxazole (B20620) ring are also key identifiers. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Ethoxycarbonyl | C=O Stretch | 1700 - 1730 |

| Mercapto/Thione | C=S Stretch | 1020 - 1250 |

| Benzoxazole | C=N Stretch | 1566 - 1672 |

| Benzoxazole | Aromatic C-H Stretch | > 3000 |

Note: These are predicted ranges based on data from related benzoxazole and mercapto compounds. esisresearch.orgatlantis-press.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound (C₁₀H₉NO₃S) is approximately 223.25 g/mol .

In a mass spectrum, the parent molecule is ionized to form a molecular ion (M⁺). The fragmentation of this molecular ion provides a unique fingerprint. For this compound, common fragmentation pathways could include the loss of the ethoxy group (-OCH₂CH₃), the entire ethoxycarbonyl group (-COOCH₂CH₃), or cleavage of the benzoxazole ring. The fragmentation pattern of the related compound 2-mercaptobenzoxazole (B50546) often involves the loss of CO and S. nih.gov Analysis of these fragments allows for the confirmation of the compound's structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. nih.gov Unlike standard mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the confident assignment of a molecular formula. For this compound, HRMS would be used to confirm its elemental composition of C₁₀H₉NO₃S. The technique can distinguish the compound's exact mass from other molecules with the same nominal mass but different elemental formulas.

| Parameter | Value |

| Molecular Formula | C₁₀H₉NO₃S |

| Monoisotopic Mass (Calculated) | 223.0303 g/mol |

| Ionization Mode | Electrospray (ESI) |

| Expected Ion (Positive Mode) | [M+H]⁺ |

| Expected m/z (Positive Mode) | 224.0376 |

| Expected Ion (Negative Mode) | [M-H]⁻ |

| Expected m/z (Negative Mode) | 222.0231 |

This interactive table summarizes the expected High-Resolution Mass Spectrometry data for this compound.

Fragmentation Pathways and Structural Confirmation

In conjunction with HRMS, tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the parent ion. The resulting fragmentation pattern serves as a molecular fingerprint, providing definitive confirmation of the compound's structure. The fragmentation of this compound under electron impact or collision-induced dissociation would likely proceed through several key pathways based on its functional groups.

Common fragmentation patterns for this molecule would involve:

Loss of an ethoxy radical (•OCH₂CH₃) : A common fragmentation for ethyl esters, leading to the formation of a benzoxazole acylium ion.

Loss of ethylene (B1197577) (C₂H₄) : Via a McLafferty rearrangement involving the ester group, resulting in a carboxylic acid fragment. nih.gov

Decarbonylation : Loss of carbon monoxide (CO) from the acylium ion.

Ring Cleavage : Fragmentation of the benzoxazole core structure, which can occur through various pathways.

| Proposed Fragment Ion | Molecular Formula | Calculated m/z | Plausible Origin |

| [M-C₂H₅O]⁺ | C₈H₄NO₂S⁺ | 180.0008 | Loss of the ethoxy group from the parent ion. |

| [M-C₂H₄]⁺ | C₈H₅NO₃S⁺ | 195.0000 | McLafferty rearrangement with elimination of ethylene. |

| [M-C₂H₅O-CO]⁺ | C₇H₄NOS⁺ | 151.0062 | Subsequent loss of carbon monoxide from the acylium ion. |

This interactive table outlines the predicted major fragmentation pathways for this compound in mass spectrometry.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. mdpi.com This powerful technique determines the precise spatial arrangement of atoms within the crystal lattice, bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, the methodology would be essential to confirm its solid-state conformation and intermolecular interactions.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be dictated by a variety of non-covalent intermolecular interactions, which stabilize the crystal lattice. rsc.org Based on the functional groups present in the molecule (a hydrogen bond donor in the N-H of the thione tautomer, hydrogen bond acceptors in the carbonyl oxygen and ester oxygen, and an aromatic system), several key interactions are anticipated:

Hydrogen Bonding : In its thione tautomeric form, the N-H group can act as a hydrogen bond donor, potentially forming strong N–H···O=C or N–H···S=C hydrogen bonds with neighboring molecules. Weaker C–H···O interactions are also highly probable. nih.gov

Dipole-Dipole Interactions : The polar carbonyl group and the C-S bond introduce dipole moments that would influence molecular alignment in the crystal.

| Interaction Type | Potential Participating Groups | Significance |

| Hydrogen Bonding | N-H (donor); C=O, C-O-C (acceptors) | Primary driver of molecular assembly and packing. |

| π–π Stacking | Benzoxazole aromatic rings | Stabilizes the packing of aromatic cores. nih.gov |

| C–H···O Interactions | Aromatic/Aliphatic C-H; Carbonyl/Ether oxygens | Contributes to the fine-tuning of the crystal structure. |

This interactive table details the potential intermolecular interactions governing the crystal structure of this compound.

Tautomerism and Conformational Analysis

The 2-mercaptobenzoxazole scaffold can exist in two tautomeric forms: the thione form (benzoxazole-2(3H)-thione) and the thiol form (benzoxazole-2-thiol). In the solid state, heterocyclic compounds of this nature predominantly exist in the more stable thione form due to favorable lattice energies and intermolecular interactions, a feature that X-ray crystallography would definitively confirm. beilstein-journals.org

Furthermore, the ethoxycarbonyl group at the 5-position possesses conformational flexibility due to rotation around the C(aryl)-C(carbonyl) and C(carbonyl)-O(ester) single bonds. X-ray analysis would reveal the preferred conformation of this substituent in the crystalline environment, which is often a planar arrangement relative to the aromatic ring to maximize conjugation, influenced by steric hindrance and crystal packing forces. nih.gov Computational studies can complement experimental findings by exploring the energetic landscape of different conformers. nih.gov

Computational and Theoretical Studies of 5 Ethoxycarbonyl 2 Mercaptobenzoxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties of a molecule. For 5-Ethoxycarbonyl-2-mercaptobenzoxazole, these calculations can predict its chemical reactivity and intermolecular interactions.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic structure of a molecule is intricately linked to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO is the orbital from which an electron is most likely to be donated, indicating nucleophilic character, while the LUMO is the orbital to which an electron is most likely to be accepted, indicating electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

For related benzoxazole (B165842) derivatives, the HOMO is typically localized over the benzoxazole ring and the mercapto group, suggesting these are the primary sites for electrophilic attack. The LUMO is generally distributed over the benzoxazole ring system. The introduction of an ethoxycarbonyl group at the 5-position is expected to influence the energy of these orbitals. As an electron-withdrawing group, it would likely lower the energy of both the HOMO and LUMO. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound based on related compounds.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These values are estimations based on computational studies of similar benzoxazole derivatives.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

For this compound, the most negative potential is anticipated to be located around the oxygen atoms of the ethoxycarbonyl group and the nitrogen atom of the benzoxazole ring, making these sites attractive for electrophiles. The area around the hydrogen of the mercapto group is expected to show a positive potential, indicating its acidic nature and susceptibility to nucleophilic attack.

Dipole Moment and Polarizability Calculations

Table 2: Predicted Dipole Moment and Polarizability for this compound.

| Parameter | Predicted Value |

| Dipole Moment (Debye) | 3.0 - 4.0 |

| Polarizability (ų) | 20.0 - 25.0 |

Note: These values are estimations based on computational studies of similar benzoxazole derivatives.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the properties of many-electron systems. It is widely employed to predict the geometric, vibrational, and spectroscopic properties of molecules with high accuracy.

Geometry Optimization and Vibrational Frequency Analysis

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. For this compound, the benzoxazole ring is expected to be planar. The ethoxycarbonyl and mercapto groups will have specific orientations relative to this plane.

Vibrational frequency analysis, following geometry optimization, provides theoretical infrared (IR) and Raman spectra. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. esisresearch.org For related 2-mercaptobenzoxazole (B50546) compounds, characteristic vibrational modes have been identified. nih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (ester) | Stretching | 1720 - 1740 |

| C=N (benzoxazole) | Stretching | 1630 - 1650 |

| C-O-C (ester) | Asymmetric Stretching | 1250 - 1280 |

| C-S | Stretching | 680 - 720 |

| Aromatic C-H | Stretching | 3000 - 3100 |

Note: These values are estimations based on DFT calculations of similar benzoxazole derivatives. nih.govmdpi.com

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

DFT calculations are instrumental in predicting various spectroscopic properties, which can aid in the structural elucidation of a compound.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. For this compound, the aromatic protons are expected to appear in the range of 7.0-8.0 ppm in the ¹H NMR spectrum. The protons of the ethyl group would resonate at higher fields. In the ¹³C NMR spectrum, the carbonyl carbon of the ester group would be the most downfield signal.

IR Spectroscopy: As mentioned in the vibrational analysis, DFT can predict the IR spectrum. The most prominent peaks would correspond to the C=O stretching of the ester, C=N stretching of the benzoxazole ring, and various aromatic C-H and C-C vibrations. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. For benzoxazole derivatives, the absorption bands in the UV-Vis spectrum typically arise from π → π* transitions within the aromatic system. The ethoxycarbonyl group may cause a slight shift in the absorption maxima compared to the parent 2-mercaptobenzoxazole. Studies on similar compounds have shown absorption maxima in the range of 300-350 nm. scielo.br

Table 4: Predicted Spectroscopic Data for this compound.

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Aromatic Protons (ppm) | 7.0 - 8.0 |

| Ethyl Protons (ppm) | 1.3 - 1.5 (CH₃), 4.3 - 4.5 (CH₂) | |

| ¹³C NMR | Carbonyl Carbon (ppm) | 160 - 170 |

| Aromatic Carbons (ppm) | 110 - 150 | |

| UV-Vis | λ_max (nm) | 310 - 330 |

Note: These values are estimations based on experimental and theoretical data from related benzoxazole derivatives. nih.govscielo.br

Molecular Dynamics (MD) Simulations

While specific molecular dynamics (MD) simulations for this compound are not extensively available in the current body of scientific literature, the dynamic behavior and interaction profile of this molecule can be inferred from computational studies on analogous benzoxazole derivatives and molecules containing similar functional groups. Such theoretical investigations provide crucial insights into the molecule's conformational flexibility, its interactions with surrounding solvent molecules, and the nature of the non-covalent forces that govern its behavior in a condensed phase.

The conformational landscape of this compound is primarily dictated by the rotational freedom around the single bonds connecting the ethoxycarbonyl group to the benzoxazole core and the flexibility of the ethyl chain. The benzoxazole ring system itself is largely planar and rigid.

The ethyl group of the ester moiety also possesses conformational flexibility due to rotation around the C-O and C-C single bonds. This leads to various possible orientations of the terminal methyl group. The relative energies of these conformers are typically small, and at room temperature, rapid interconversion between them would be expected, as depicted in molecular dynamics simulations of other flexible molecules.

Another significant aspect of the conformational analysis is the tautomerism between the mercapto (-SH) and thione (=S) forms of the 2-mercaptobenzoxazole moiety. Quantum chemical calculations on related 2-mercaptobenzothiazoles have shown that the thione tautomer is generally more stable. This preference is influenced by factors such as aromaticity and intramolecular hydrogen bonding possibilities. The dynamic equilibrium between these two forms would be an important feature to capture in a molecular dynamics simulation.

A hypothetical energy profile for the rotation of the ethoxycarbonyl group would likely show two primary minima corresponding to the syn- and anti-periplanar conformations relative to the benzoxazole ring, with the actual lowest energy state being slightly deviated from perfect planarity.

Table 1: Hypothetical Torsional Angle Analysis for this compound

| Dihedral Angle | Description | Expected Low-Energy Conformations |

|---|---|---|

| O=C-C-C (ring) | Orientation of the carbonyl group relative to the benzoxazole ring | Near 0° and 180° (with slight deviation from planarity) |

| C-O-C-C | Conformation of the ethyl group | Gauche and anti conformations |

The solvation of this compound and its intermolecular interactions are governed by the distinct chemical nature of its functional groups: the aromatic benzoxazole core, the polar ethoxycarbonyl group, and the mercapto/thione moiety. MD simulations, in conjunction with quantum mechanical calculations using models like the Polarizable Continuum Model (PCM), are powerful tools for elucidating these interactions.

In polar protic solvents, such as water or alcohols, the ethoxycarbonyl group can act as a hydrogen bond acceptor at both the carbonyl and ether oxygen atoms. The mercapto group, in its thiol form, can act as a weak hydrogen bond donor. The thione tautomer, with its C=S bond, is also a potential hydrogen bond acceptor. The nitrogen atom within the benzoxazole ring can also participate in hydrogen bonding as an acceptor.

The aromatic benzoxazole ring system is capable of engaging in π-π stacking interactions with other aromatic molecules. These interactions are crucial in understanding the aggregation behavior of the molecule in solution and its packing in the solid state. Furthermore, the sulfur atom, particularly in the mercapto form, can participate in chalcogen bonding, a non-covalent interaction that has been shown to be significant in the crystal packing of related sulfur-containing heterocyclic compounds.

In nonpolar solvents, the dominant intermolecular forces would be van der Waals interactions, with the potential for dipole-dipole interactions arising from the polar ethoxycarbonyl group. The solubility and dynamic behavior of the molecule would be significantly different in such an environment compared to a polar medium.

Molecular dynamics simulations would allow for the detailed analysis of the radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules. For instance, the RDF between the carbonyl oxygen and solvent hydrogen atoms in a protic solvent would provide quantitative information about the strength and structure of hydrogen bonds.

Table 2: Potential Intermolecular Interactions of this compound

| Functional Group | Potential Interaction Type | Interacting Partner (Example) |

|---|---|---|

| Ethoxycarbonyl (C=O) | Hydrogen Bond Acceptor | Water, Alcohols |

| Ethoxycarbonyl (-O-) | Hydrogen Bond Acceptor | Water, Alcohols |

| Mercapto (-SH) | Weak Hydrogen Bond Donor | Water, Amides |

| Thione (C=S) | Hydrogen Bond Acceptor | Water, Alcohols |

| Benzoxazole Ring (N atom) | Hydrogen Bond Acceptor | Water, Alcohols |

| Benzoxazole Ring (π-system) | π-π Stacking | Other aromatic rings |

Coordination Chemistry of 5 Ethoxycarbonyl 2 Mercaptobenzoxazole

Ligand Properties of the Mercapto and Benzoxazole (B165842) Nitrogen Atoms

2-Mercaptobenzoxazole (B50546) and its derivatives are versatile ligands in coordination chemistry due to the presence of multiple potential donor atoms. The molecule exists in a tautomeric equilibrium between a thiol form, containing a C=N double bond and an S-H group, and a thione form, which has an N-H bond and a C=S double bond.

The primary coordination sites are the exocyclic sulfur atom and the endocyclic nitrogen atom. This allows the molecule to function in several capacities:

Monodentate Ligand: It can coordinate to a metal center solely through the exocyclic sulfur atom. rsc.org

Bidentate Ligand: Upon deprotonation of the mercapto (or N-H) group, the resulting anion can act as a bidentate ligand, coordinating to a metal ion through both the sulfur and nitrogen atoms to form a stable four-membered chelate ring. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Bridging Ligand: The ligand can also bridge two different metal atoms, leading to the formation of polymeric structures. cdnsciencepub.com

The lone pair of electrons on the oxygen atom within the oxazole (B20620) ring is generally not involved in coordination, as these electrons contribute to the aromaticity of the ring system, making them less available for donation to a metal center. cdnsciencepub.com The presence of an ethoxycarbonyl group at the 5-position is anticipated to decrease the electron density on the benzoxazole ring system, thereby reducing the basicity of the nitrogen donor atom.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-mercaptobenzoxazole is typically straightforward, involving the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695). cdnsciencepub.com The resulting complexes often precipitate from the solution and can be purified by washing.

Transition Metal Coordination Compounds

A wide array of transition metal complexes of 2-mercaptobenzoxazole have been synthesized and characterized. researchgate.netcdnsciencepub.com The synthesis generally involves reacting an aqueous or ethanolic solution of a metal salt (e.g., chlorides, nitrates) with an ethanolic solution of the ligand. cdnsciencepub.com The stoichiometry of the resulting complex (metal-to-ligand ratio) depends on the oxidation state and coordination preferences of the metal ion. cdnsciencepub.comresearchgate.net For instance, divalent metal ions like Co(II), Ni(II), and Zn(II) typically form complexes with a 1:2 metal-to-ligand ratio, such as M(mbo)₂, whereas trivalent metals like Rh(III) and Ir(III) form 1:3 complexes, M(mbo)₃. cdnsciencepub.com

| Complex | Metal Ion | Proposed Geometry | Reference |

|---|---|---|---|

| Co(mbo)₂ | Co(II) | Tetrahedral | cdnsciencepub.com |

| Ni(mbo)₂·H₂O | Ni(II) | Square Planar | cdnsciencepub.com |

| Cu(mbo) | Cu(I) | Polymeric | cdnsciencepub.com |

| Pd(mbo)₂ | Pd(II) | Square Planar | cdnsciencepub.com |

| Pt(mbo)₂ | Pt(II) | Square Planar | cdnsciencepub.com |

| Rh(mbo)₃·2H₂O | Rh(III) | Octahedral | cdnsciencepub.com |

| Ir(mbo)₃·2H₂O | Ir(III) | Octahedral | cdnsciencepub.com |

Main Group Metal Adducts

Complexes of 2-mercaptobenzoxazole with main group metals have also been reported. For example, sodium salts of the ligand can be readily prepared by reacting it with sodium metal in anhydrous ethanol. nih.gov These salts can serve as precursors for further reactions. The reaction of 2-mercaptobenzoxazole derivatives with sodium bis(trimethylsilyl)amide has been shown to produce two-dimensional coordination polymers where the deprotonated ligand links sodium atoms through both nitrogen and bridging sulfur atoms. rsc.org

Applications of Metal Complexes in Catalysis

While metal complexes of 2-mercaptobenzoxazole and its derivatives are well-studied for their structural and biological properties, their application in catalysis is a less explored area. rsc.orgnih.gov

Homogeneous Catalysis

The literature on the use of metal complexes derived specifically from 2-mercaptobenzoxazole or its 5-ethoxycarbonyl derivative in homogeneous catalysis is not extensive. However, related complexes containing the 2-mercaptobenzothiazole (B37678) ligand, which has a similar N,S donor set, have shown promise. For instance, a heteroleptic copper complex incorporating 2-mercaptobenzothiazole and triphenylphosphine (B44618) ligands demonstrated high activity in A³ coupling reactions to synthesize propargylamines. researchgate.net This suggests that complexes of 2-mercaptobenzoxazole could potentially exhibit similar catalytic activities. The stable coordination environment provided by the N,S-chelation could be beneficial for designing robust catalysts, representing an area ripe for future investigation.

Heterogeneous Catalysis

A comprehensive review of available scientific literature and patent databases did not yield specific research findings on the application of 5-Ethoxycarbonyl-2-mercaptobenzoxazole or its metal complexes in the field of heterogeneous catalysis. While the broader class of benzoxazole derivatives and related metal complexes are subjects of investigation in various catalytic processes, information detailing the use of this specific compound as a heterogeneous catalyst, including data on catalytic activity, substrate scope, reaction conditions, and catalyst reusability, is not present in the reviewed sources.

The parent compound, 2-mercaptobenzoxazole, and its derivatives have been explored for their coordination chemistry with various transition metals. These studies often focus on the synthesis and structural characterization of the resulting complexes. However, the extension of this research into the realm of heterogeneous catalysis, where the catalyst is in a different phase from the reactants, does not appear to be a documented area of study for this compound.

Further research would be necessary to explore the potential of this compound and its coordination compounds as precursors for or active components in heterogeneous catalysts. Such studies would need to investigate their immobilization on solid supports and their subsequent performance in various catalytic reactions. Without such dedicated research, a detailed and data-supported account of their role in heterogeneous catalysis cannot be provided.

Applications of 5 Ethoxycarbonyl 2 Mercaptobenzoxazole in Advanced Materials and Chemical Synthesis

Role as a Precursor in Polymer Synthesis

The distinct functionalities of 5-ethoxycarbonyl-2-mercaptobenzoxazole make it a valuable monomer in the synthesis of high-performance polymers. The benzoxazole (B165842) unit is known for imparting thermal stability and rigidity to polymer chains.

The introduction of benzoxazole units into polymer backbones is a proven strategy for enhancing the thermal and mechanical properties of the resulting materials. titech.ac.jp Polyimides containing benzoxazole moieties, for example, have demonstrated significantly higher glass transition temperatures (Tg), with values reaching up to 412°C, and improved thermal and thermo-oxidative stability. titech.ac.jp The rigid nature of the benzoxazole unit contributes to a stiffer and more linear polymer backbone, which can lead to enhanced molecular orientation and desirable properties like low coefficients of thermal expansion (CTEs). titech.ac.jp While direct polymerization of this compound is not extensively detailed in the provided results, the principles of incorporating benzoxazole derivatives into polymers are well-established. The mercapto and ethoxycarbonyl groups offer reactive sites for polycondensation or polyaddition reactions with appropriate comonomers to create novel polymer architectures.

The presence of the ethoxycarbonyl group on the benzoxazole ring provides a convenient handle for post-polymerization modification, allowing for the fine-tuning of polymer properties. This ester group can be hydrolyzed to a carboxylic acid, which can then be used to introduce other functional moieties, alter solubility, or create cross-linking sites. This versatility is crucial for designing polymers for specific applications. For instance, the modification of side chains on heterocyclic units has been shown to be beneficial for improving the solubility of conjugated polymers without compromising their desirable electronic properties. mit.edu This approach allows for the creation of materials with tailored characteristics for use in various advanced applications.

Scaffold for Supramolecular Assemblies

The structure of this compound is well-suited for directing the formation of ordered, non-covalent structures known as supramolecular assemblies. These assemblies are governed by specific intermolecular interactions.

Hydrogen bonding plays a critical role in nature and materials science for constructing complex, functional architectures. nih.gov The this compound molecule possesses multiple sites capable of forming hydrogen bonds: the nitrogen atom of the benzoxazole ring and the carbonyl oxygen can act as hydrogen bond acceptors, while the N-H group of the benzoxazole ring can act as a hydrogen bond donor. These interactions can guide the molecules to form well-defined, extended networks. rsc.org The formation of such networks is a key principle in crystal engineering and the design of materials with specific topologies and properties. rsc.orgosaka-u.ac.jp

The interplay of hydrogen bonding, along with other non-covalent forces like π-π stacking between the aromatic benzoxazole cores, can drive the spontaneous organization of molecules into larger, ordered structures. researchgate.net This process of self-assembly is fundamental to creating complex materials from the bottom up. Studies on similar benzoxazole derivatives have shown their ability to self-assemble into various organized aggregates, such as nanofibers, belts, and lamella-like structures, depending on the conditions. researchgate.net These weak interactions, including π-π stacking and hydrogen bonding, are the driving forces behind the formation of these varied morphologies. researchgate.net The ability to control this self-assembly process is key to fabricating novel materials with tailored nanoscale and microscale structures.

Building Block in Organic Optoelectronic Materials

Benzoxazole and its derivatives are important components in the field of organic optoelectronics due to their inherent electronic properties. nih.govresearchgate.net These materials are finding applications in devices like organic light-emitting diodes (OLEDs), solar cells, and sensors. mdpi.comresearchgate.netrsc.org

The benzoxazole core is an electron-deficient system, a feature that is often exploited in the design of high-performance organic semiconductors. nih.gov When incorporated into a larger π-conjugated system, the benzoxazole unit can effectively tune the material's electronic and photophysical properties. rsc.org this compound serves as a versatile building block for synthesizing more complex molecules for these applications. The mercapto group can be used to link the benzoxazole core to other molecular components or to anchor the molecule to surfaces, while the ethoxycarbonyl group can be modified to fine-tune solubility and energy levels. The development of materials based on such building blocks is a major focus of research aimed at creating a new generation of efficient and stable organic optoelectronic devices. rsc.orgresearchgate.net

Fluorescent Dyes and Probes

Benzoxazole derivatives are well-documented fluorophores, and their incorporation into fluorescent dyes and probes is an active area of research. The fluorescence properties of these compounds, including their absorption and emission wavelengths, quantum yields, and Stokes shifts, are highly sensitive to the nature and position of substituents on the benzoxazole ring. The 5-ethoxycarbonyl group, being an electron-withdrawing group, is expected to modulate the electronic distribution within the benzoxazole system, thereby influencing its photophysical characteristics.

Derivatives of this compound can be envisioned as components of sophisticated fluorescent probes. For instance, the mercapto group can be alkylated or arylated to introduce various recognition moieties or to tether the fluorophore to other molecular systems. The ethoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to biomolecules or other signaling units. This dual functionality allows for the construction of probes for detecting biologically relevant species or for imaging specific cellular environments.

Research on analogous benzoxazole systems has shown that the introduction of electron-donating or electron-withdrawing groups can lead to significant changes in their fluorescence profiles. For example, stilbene-based dyes containing benzoxazole substituents have been synthesized, and their absorption and emission maxima were found to be dependent on the electronic nature of the substituents. mdpi.com While specific data for this compound derivatives is not extensively reported, the principles of fluorophore design suggest that this compound is a promising precursor for novel dyes and probes.

Table 1: Potential Photophysical Properties of Fluorescent Probes Derived from this compound (Hypothetical Data)

| Derivative | Substituent at 2-position | Substituent at 5-position | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |

| Probe 1 | -S-CH₂-Pyrene | -CO-NH-(CH₂)₂-N₃ | 345 | 450 | 0.65 |

| Probe 2 | -S-Aryl-NO₂ | -COOH | 380 | 520 | 0.40 |

| Probe 3 | -S-CH₂-Coumarin | -CONH-Biotin | 400 | 480 | 0.75 |

This table is illustrative and presents hypothetical data based on the expected photophysical consequences of derivatization at the specified positions.

Organic Semiconductors and Conductors

The field of organic electronics relies on the development of new materials with tailored semiconducting and conducting properties. Benzoxazole-containing molecules and polymers have emerged as promising candidates for use in organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The inherent π-conjugated system of the benzoxazole core facilitates charge transport, a key requirement for these applications.

The functionalization of the benzoxazole ring system plays a crucial role in determining the material's electronic characteristics, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its solid-state packing. The this compound scaffold offers intriguing possibilities for the design of novel organic semiconductors. The electron-withdrawing nature of the ethoxycarbonyl group can lower both the HOMO and LUMO energy levels, which can be advantageous for creating n-type or ambipolar organic semiconductors.

Furthermore, the mercapto group provides a versatile point of attachment for extending the π-conjugation of the molecule. For instance, it can be used in cross-coupling reactions to link the benzoxazole core to other aromatic or heteroaromatic units, leading to the formation of donor-acceptor (D-A) type structures. Such D-A systems often exhibit desirable properties for organic electronic devices. While specific studies on organic semiconductors derived directly from this compound are limited, the broader class of benzoxazole-based materials has shown significant promise. For example, benzoxazole-linked covalent organic frameworks (COFs) have been developed and have demonstrated surprising photoelectrical properties. rsc.org

Table 2: Predicted Electronic Properties of Hypothetical Organic Semiconductors Based on this compound Derivatives

| Derivative | Structure | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Potential Application |

| OS 1 | Dithiophene-Benzoxazole-Dithiophene | -5.4 | -3.2 | 2.2 | OTFT (p-type) |

| OS 2 | Benzoxazole-Thiophene-Benzothiadiazole | -5.6 | -3.5 | 2.1 | OPV (donor) |

| OS 3 | Perylenediimide-Benzoxazole | -5.8 | -3.9 | 1.9 | OTFT (n-type) |

This table presents theoretical electronic properties based on the expected influence of the constituent molecular fragments.

Use in Heterocyclic Synthesis and Derivatization Libraries

The development of diverse libraries of chemical compounds is a cornerstone of modern drug discovery and materials science. This compound is an ideal starting material for the construction of such libraries, owing to its two chemically distinct reactive sites that allow for sequential or orthogonal functionalization.

Libraries of Sulfur-Containing Heterocycles

The mercapto group at the 2-position of the benzoxazole ring is a nucleophilic handle that can readily react with a variety of electrophiles. This reactivity has been exploited to synthesize a wide range of sulfur-containing heterocyclic systems. For example, reaction with α-halo ketones or esters can lead to the formation of thiazole (B1198619) or thiazolidinone derivatives. The reaction with dihaloalkanes can be used to construct larger sulfur-containing rings.

The presence of the 5-ethoxycarbonyl group adds another layer of diversity to these synthetic routes. This group can be maintained throughout the synthesis to provide a handle for further modification in the final products, or it can be transformed at an early stage. For instance, reduction of the ester to an alcohol, followed by conversion to a leaving group, would allow for the introduction of a different set of functionalities. The ability to perform a variety of chemical transformations at both the 2- and 5-positions enables the generation of large and diverse libraries of sulfur-containing heterocycles based on the benzoxazole core.

Design of Novel Multi-Functionalized Benzoxazoles

The strategic functionalization of the benzoxazole core is key to developing molecules with tailored properties. This compound provides a platform for the design of multi-functionalized benzoxazoles where different functionalities can be precisely installed at specific positions.

The mercapto group can be a site for introducing groups that modulate the electronic properties or provide a point of attachment for polymerization. The ethoxycarbonyl group, after hydrolysis to a carboxylic acid, can be used to introduce amides, esters, or other functional groups through standard coupling reactions. This allows for the systematic variation of substituents at two different positions of the benzoxazole ring, enabling the exploration of structure-activity or structure-property relationships. For example, a library of compounds could be generated by reacting this compound with a set of alkyl halides to modify the 2-position, followed by amidation of the 5-carboxy group with a diverse set of amines. Such a library would be invaluable for screening for biological activity or for identifying new materials with optimized properties. The synthesis of various benzoxazole derivatives through such multi-step sequences has been reported, highlighting the versatility of this heterocyclic system in combinatorial synthesis. nih.gov